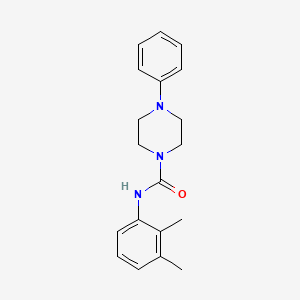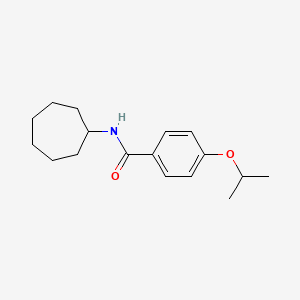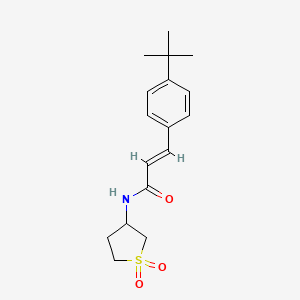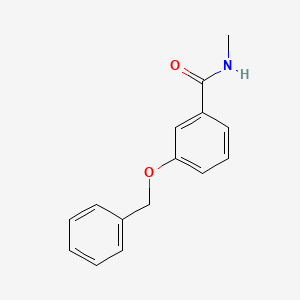
N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as compound X, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide X is not fully understood. However, it is believed to act as a partial agonist or antagonist at various receptors in the brain. This results in the modulation of neurotransmitter release and reuptake, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide X in lab experiments is its high potency and selectivity for various receptors. This allows for precise modulation of neuronal activity. However, one limitation is its potential toxicity, which can affect the validity of the results.
未来方向
There are several future directions for the research of N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide X. One area of interest is its potential use in the treatment of addiction. It has been found to decrease drug-seeking behavior in animal models, suggesting its potential as a treatment for drug addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. It has been found to have neuroprotective effects in animal models, suggesting its potential as a treatment for these diseases.
Conclusion:
In conclusion, this compound X is a synthetic this compound that has been extensively studied for its potential therapeutic effects. Its high potency and selectivity for various receptors make it a potential candidate for the treatment of various neurological disorders. However, its potential toxicity and limitations in lab experiments must be considered. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide X involves the reaction of 1-(2,3-dimethylphenyl)piperazine with benzoyl chloride in the presence of triethylamine. The resulting this compound is then purified using column chromatography to obtain pure this compound X. The yield of the synthesis method is approximately 60%.
科学研究应用
Compound X has been extensively studied for its potential therapeutic effects. It has been found to have an affinity for various receptors in the central nervous system, including serotonin, dopamine, and adrenergic receptors. This makes it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-6-10-18(16(15)2)20-19(23)22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYMHDCRBVUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5466545.png)
![N-cycloheptyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5466547.png)

![7-acetyl-2-(cyclopropylmethyl)-N-[3-(methylthio)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5466560.png)
![{(1R)-1-methyl-2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B5466571.png)
![1-(4-{2-[3-(aminomethyl)pyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5466579.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5466584.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5466597.png)
![4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid](/img/structure/B5466616.png)
![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5466627.png)

![4-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5466654.png)